molecular formula C12H9N3 B1393029 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 918511-92-9

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1393029
CAS No.: 918511-92-9
M. Wt: 195.22 g/mol
InChI Key: JGBIBMXDDURRQW-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused pyridine and pyrrolo ring system, which contributes to its unique chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The interaction between this compound and PI3K can inhibit the enzyme’s activity, thereby affecting downstream signaling pathways. Additionally, this compound can bind to G-protein coupled receptors (GPCRs), modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation . By inhibiting PI3K, this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . Moreover, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can bind to the active site of PI3K, inhibiting its enzymatic activity and preventing the phosphorylation of downstream targets . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of PI3K activity and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit PI3K activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve significant inhibition of tumor growth in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its bioavailability and efficacy in vivo .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential. For instance, its accumulation in tumor tissues can enhance its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, its presence in the cytoplasm can influence signaling pathways and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications has been employed to synthesize similar compounds . Additionally, the aza-Diels–Alder method and [4 + 2] rhodium-mediated synthesis are also notable approaches .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, focusing on yield improvement and cost reduction. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-10(7-13-4-1)11-6-9-3-5-14-12(9)15-8-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBIBMXDDURRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C3C(=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680018
Record name 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918511-92-9
Record name 5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Additional compounds were prepared following the protocol of Scheme 6, either by substituting pyridine-3-boronic acid with an appropriate boronic acid or by substituting the 5-bromo-7-azaindole with 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine and reacting with a suitable aryl or heteroaryl halide (i.e. coupling with the boronic acid ester on the azaindole, and the halide on the group to be coupled to the 5-position of the azaindole). The following compounds were prepared by this procedure:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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